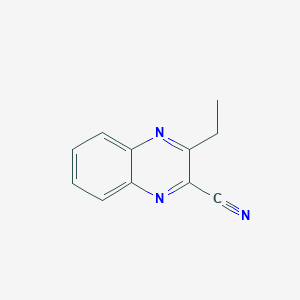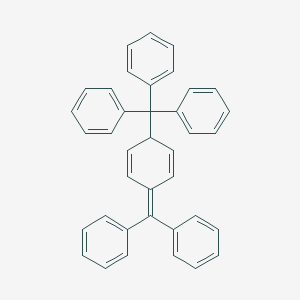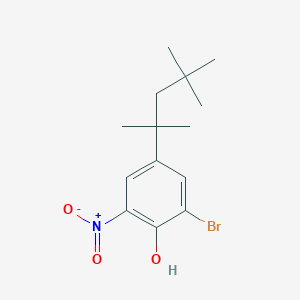
2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol, also known as bronopol, is a white crystalline powder that is widely used as a preservative in various industries, including cosmetics, pharmaceuticals, and personal care products. Bronopol is a halogenated phenol that has been shown to have antimicrobial properties, making it an effective preservative in many different applications.
作用機序
Bronopol acts as a bacteriostatic agent, meaning it inhibits the growth of microorganisms. It does this by disrupting the cell membrane of the microorganism, leading to leakage of the cell contents and ultimately cell death. Bronopol has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi and yeasts.
生化学的および生理学的効果
Bronopol has been shown to have low toxicity in humans and animals. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. However, 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol has been shown to have some potential for skin irritation and sensitization, particularly in individuals with sensitive skin.
実験室実験の利点と制限
Bronopol is a widely used preservative in lab experiments due to its broad-spectrum antimicrobial activity and low toxicity. However, it is important to note that 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol can interfere with some assays, particularly those that rely on bacterial growth. In addition, 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol can be sensitive to pH and temperature changes, which can affect its efficacy as a preservative.
将来の方向性
There are several potential future directions for research on 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol, particularly in the field of water treatment. Finally, there is a need for further research on the potential health effects of 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol, particularly in individuals with sensitive skin.
合成法
Bronopol can be synthesized through a reaction between 2-bromo-4-nitrophenol and 1,1,3,3-tetramethylbutylamine in the presence of a base. The reaction takes place in an organic solvent, typically toluene or xylene, and is carried out under reflux conditions. The resulting product is then purified through recrystallization to obtain pure 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol.
科学的研究の応用
Bronopol has been extensively studied for its antimicrobial properties and is commonly used as a preservative in various industries. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and yeasts. In addition to its use as a preservative, 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol has also been studied for its potential as a biocide in water treatment applications.
特性
CAS番号 |
17199-22-3 |
|---|---|
製品名 |
2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol |
分子式 |
C14H20BrNO3 |
分子量 |
330.22 g/mol |
IUPAC名 |
2-bromo-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H20BrNO3/c1-13(2,3)8-14(4,5)9-6-10(15)12(17)11(7-9)16(18)19/h6-7,17H,8H2,1-5H3 |
InChIキー |
RBDIWJZVNYIEMU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] |
その他のCAS番号 |
17199-22-3 |
同義語 |
2-BROMO-6-NITRO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




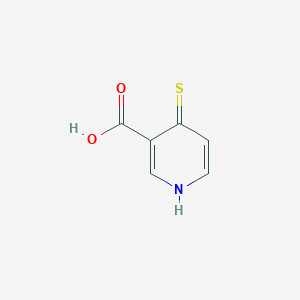
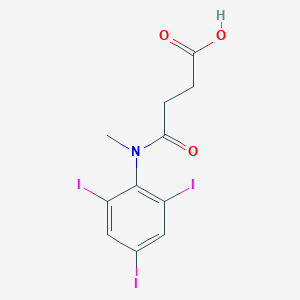

![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)
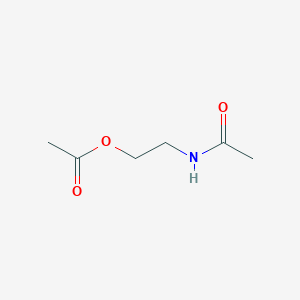
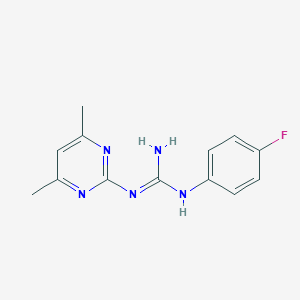
![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
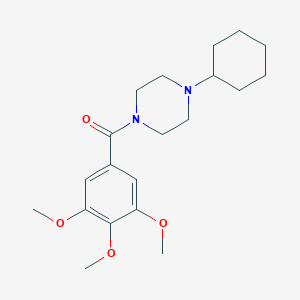
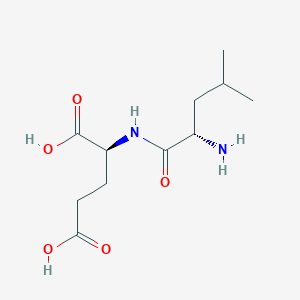
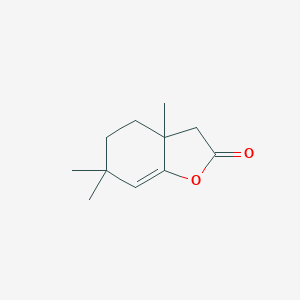
![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)
